(R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid
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Overview
Description
®-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a fluorenylmethylthio group, an allyloxycarbonyl-protected amino group, and a propanoic acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as fluorenylmethanol, allyl chloroformate, and L-cysteine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to ensure solubility and stability of intermediates.
Temperature and Pressure: Control of reaction temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of carbonyl groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Peptides: The compound is used as a building block in the synthesis of peptides and peptidomimetics.
Chiral Catalysts: It serves as a precursor for chiral catalysts in asymmetric synthesis.
Biology
Enzyme Inhibitors: The compound and its derivatives are studied for their potential as enzyme inhibitors.
Protein Modification: Used in the modification of proteins to study structure-function relationships.
Medicine
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: Applied in the synthesis of novel materials with specific properties.
Agriculture: Explored for its use in developing agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorenylmethylthio group can engage in hydrophobic interactions, while the allyloxycarbonyl-protected amino group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid: The enantiomer of the compound, which may exhibit different biological activities.
N-Fmoc-protected amino acids: Similar in structure but with different protecting groups.
Thioether-containing amino acids: Compounds with similar thioether linkages but different side chains.
Uniqueness
Chirality: The ®-configuration imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets.
Functional Groups: The combination of fluorenylmethylthio and allyloxycarbonyl groups provides unique reactivity patterns and protection strategies in synthetic chemistry.
This detailed overview highlights the versatility and significance of ®-3-(((9H-Fluoren-9-yl)methyl)thio)-2-(((allyloxy)carbonyl)amino)propanoic acid in various scientific and industrial applications
Properties
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-2-11-26-21(25)22-19(20(23)24)13-27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSZBDPVJSUUQY-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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